molecular formula C14H18N2 B11892373 1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 668467-80-9

1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No.: B11892373
CAS No.: 668467-80-9
M. Wt: 214.31 g/mol
InChI Key: MLVUMBZKMLKUPQ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, which is known for its steric hindrance properties, and a carbonitrile group, which is a functional group containing a carbon triple-bonded to a nitrogen atom. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and nitrile formation. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the particular application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
  • 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Uniqueness

1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the tert-butyl and carbonitrile groups. This combination imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The carbonitrile group also enhances its potential for forming hydrogen bonds, which can be advantageous in biological applications .

Properties

CAS No.

668467-80-9

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-tert-butyl-3,4-dihydro-2H-quinoline-6-carbonitrile

InChI

InChI=1S/C14H18N2/c1-14(2,3)16-8-4-5-12-9-11(10-15)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3

InChI Key

MLVUMBZKMLKUPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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